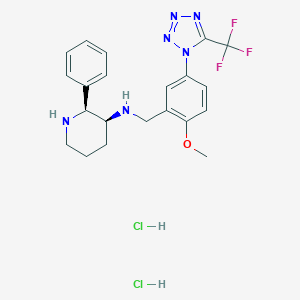

2-(2-アミノチアゾール-4-イル)エタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to "2-(2-Aminothiazol-4-yl)ethanol" often involves catalyst-free, multicomponent reactions. An efficient, catalyst-free synthesis method has been developed for derivatives using 2-aminothiazole and other reactants in aqueous ethanol media. This method is noted for its green chemistry credentials, including metal-free synthesis, faster reaction times, and high product yields without the need for column chromatography (Ibberson et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various methods, including X-ray diffraction. For instance, the crystal structure of an ethanol solvate derivative of 2-aminothiazole was determined, showing a monoclinic system with extensive intermolecular hydrogen bonds, contributing to its stability and potential interactions (He et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving "2-(2-Aminothiazol-4-yl)ethanol" derivatives can lead to the formation of compounds with fungicidal properties. For instance, one study explored the multicomponent condensation of monoethanolamine with formaldehyde and SH-acids, yielding heterocycles with notable fungicidal activity (Akhmetova et al., 2014).

Physical Properties Analysis

The solubility of related compounds in various solvents has been measured, showing significant solubility in water and alcoholic solvents. Such analyses are crucial for understanding the compound's behavior in different environments and for pharmaceutical formulation purposes (Zhou et al., 2011).

Chemical Properties Analysis

The chemical properties of "2-(2-Aminothiazol-4-yl)ethanol" and its derivatives have been extensively studied, including their antimicrobial and antifungal activities. These properties are particularly relevant for the development of new therapeutics and the study of their mechanisms of action (Karuvalam et al., 2012).

科学的研究の応用

誘導体の合成

この化合物は、5-((2-アミノチアゾール-5-イル)(フェニル)メチル)-6-ヒドロキシピリミジン-2,4(1H,3H)-ジオン誘導体の合成に使用されます . このプロセスは、2-アミノチアゾール、N',N'-ジメチルバルビツール酸/バルビツール酸、およびさまざまなアルデヒドを80℃の水性エタノール媒体中で用いる触媒なし多成分合成を伴います .

抗酸化活性

上記のプロセスから合成された化合物は、その抗酸化活性について分析されました . ABTSおよびDPPHラジカル捕捉アッセイの両方において、これらの化合物のいくつかは、標準のアスコルビン酸と比較して優れた効力を示しています .

抗増殖効果

合成された化合物のいくつかは、HepG2細胞に対して良好な抗増殖効果を示しています . これは、がん治療における潜在的な用途を示唆しています。

創薬におけるコア構造

この化合物を含む2-アミノチアゾール骨格は、創薬における特徴的な構造です . これは、抗がん剤、抗酸化剤、抗菌剤、および抗炎症剤として作用することを可能にする、いくつかの生物学的活性を備えています .

幅広い治療用途

この化合物を含む、さまざまな2-アミノチアゾール系誘導体は、高い治療効果でさまざまな種類の疾患を治療するために広く使用されてきました . これは、医薬品化学の分野における幅広い革新につながっています .

医薬品中間体

この化合物は、(Z)-2-(2-アミノチアゾール-4-イル)-2-メトキシイミノ酢酸の合成における医薬品中間体として使用されます

作用機序

Target of Action

2-(2-Aminothiazol-4-yl)ethanol, also known as 2-(2-amino-1,3-thiazol-4-yl)ethanol, is a compound that has shown potential in the field of medicinal chemistry . The primary targets of this compound are cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . The compound interacts with these cells, exhibiting potent and selective nanomolar inhibitory activity .

Mode of Action

The compound interacts with its targets through a mechanism that involves the formation of a V-type intramolecular hydrogen bond between the amino and triazole groups . This interaction leads to changes in the structure and function of the target cells, contributing to its anticancer activity .

Biochemical Pathways

It is known that the compound has a broad pharmacological spectrum, suggesting that it may interact with multiple pathways . These interactions could lead to downstream effects such as the inhibition of cell proliferation and the induction of cell death .

Pharmacokinetics

The compound’s broad pharmacological activity suggests that it may have favorable adme properties that contribute to its bioavailability .

Result of Action

The result of the action of 2-(2-Aminothiazol-4-yl)ethanol is the inhibition of the growth of various cancerous cell lines . In addition, the compound has shown antioxidant activity, which can help protect cells from damage caused by reactive oxygen species .

Action Environment

The action of 2-(2-Aminothiazol-4-yl)ethanol can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other substances in the environment, such as other drugs or chemicals . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .

特性

IUPAC Name |

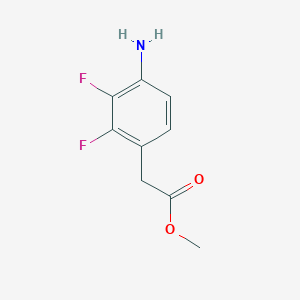

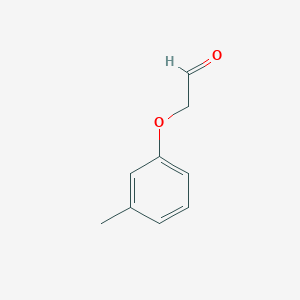

2-(2-amino-1,3-thiazol-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c6-5-7-4(1-2-8)3-9-5/h3,8H,1-2H2,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRNCFRWUPCKPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

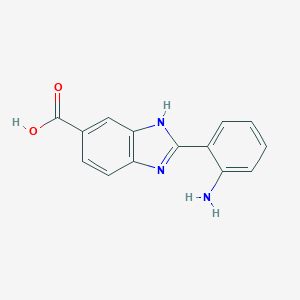

C1=C(N=C(S1)N)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578858 |

Source

|

| Record name | 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174666-17-2 |

Source

|

| Record name | 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)

![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)